2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorobenzoyl group and a pyrimidine ring with trimethyl substitutions, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine precursors. The piperazine ring is often synthesized through the reaction of piperazine with 4-fluorobenzoyl chloride under basic conditions. The pyrimidine ring is prepared by reacting appropriate amines with trimethylpyrimidine derivatives. The final step involves coupling the piperazine and pyrimidine intermediates under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- (2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethyl)amine
- 4-(4-fluorobenzyl)piperazin-1-yl derivatives
Uniqueness
Compared to similar compounds, 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine stands out due to its unique combination of a fluorobenzoyl-substituted piperazine ring and a trimethylpyrimidine moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22FN5O |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H22FN5O/c1-13-12-16(22(2)3)21-18(20-13)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
KAKRUHFWARNSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N(C)C |
Origin of Product |
United States |
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